Field: Agrochemical and pharmaceutical industries.
Application: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.
Methods: The synthesis of TFMP derivatives involves various chemical reactions.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
2,4-Dichloro-7-fluoro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, characterized by its unique structure that includes two chlorine atoms at positions 2 and 4, a fluorine atom at position 7, and a nitro group at position 6 of the quinazoline ring. This compound is denoted by the molecular formula and has a molecular weight of approximately 244.03 g/mol. It is recognized for its potential applications in various fields, particularly in agrochemicals and pharmaceuticals .
The reactivity of 2,4-dichloro-7-fluoro-6-nitroquinazoline is influenced by its functional groups. The compound can undergo several types of reactions:
2,4-Dichloro-7-fluoro-6-nitroquinazoline exhibits significant biological activity, particularly as an antimicrobial and antitumor agent. Studies have shown that quinazoline derivatives possess a range of pharmacological properties, including:
The synthesis of 2,4-dichloro-7-fluoro-6-nitroquinazoline can be achieved through several methods:
The applications of 2,4-dichloro-7-fluoro-6-nitroquinazoline are diverse:
Interaction studies involving 2,4-dichloro-7-fluoro-6-nitroquinazoline focus on its binding affinity with biological targets. Research indicates that it may interact with specific enzymes or receptors involved in disease pathways. The compound's ability to inhibit certain biological processes makes it a candidate for further pharmacological exploration .
Several compounds share structural similarities with 2,4-dichloro-7-fluoro-6-nitroquinazoline. Here are some notable examples:
Compound Name | Structure Characteristics | Similarity Index |
---|---|---|
4-Chloro-6-nitroquinazoline | Contains a chlorine and nitro group but lacks dichlorination | 0.92 |
2,4-Dichloro-6-nitroquinazoline | Similar dichlorination pattern but without fluorine at position 7 | 0.98 |
7-Fluoroquinazoline | Lacks both chlorine substituents but retains the fluorine atom | 0.91 |
4-Chloro-7-fluoroquinazoline | Contains one chlorine and one fluorine; different substitution pattern | 0.94 |
These compounds illustrate the uniqueness of 2,4-dichloro-7-fluoro-6-nitroquinazoline in terms of its specific halogenation pattern and potential biological activities.